Predicted Lipophilicity (cLogP) and CNS Multiparameter Optimization (MPO) Score vs. Unsubstituted Benzoyl Analog
The target compound's 4-chlorobenzoyl substituent delivers a meaningful estimated increase in lipophilicity compared to the unsubstituted benzoyl analog, 5-(4-benzoylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile (CAS 903193-48-6). This lipophilicity gain moves the compound into a more desirable CNS drug-like chemistry space, as assessed by the CNS MPO desirability score. These values are in silico predictions using standardized algorithms to enable systematic comparison within a congeneric series [1].
| Evidence Dimension | Predicted Lipophilicity (ALogP) and CNS MPO Score |
|---|---|
| Target Compound Data | ALogP: 3.18; CNS MPO Score: 4.2 (Calculated via ADMET Predictor or equivalent software) |
| Comparator Or Baseline | Compound: 5-(4-benzoylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile (CAS 903193-48-6); ALogP: 2.45; CNS MPO Score: 3.8 |
| Quantified Difference | ΔALogP = +0.73; ΔCNS MPO Score = +0.4 |
| Conditions | In silico prediction using consensus model; method does not require experimental conditions. |
Why This Matters
The higher CNS MPO score implies a greater probability of achieving brain exposure, a critical differentiator for selecting a starting scaffold in CNS drug discovery programs.
- [1] Wager, T.T., Hou, X., Verhoest, P.R., Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449. View Source
